molecular formula C19H22BrNO4 B2549563 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide CAS No. 1787916-65-7

2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide

Cat. No.: B2549563
CAS No.: 1787916-65-7
M. Wt: 408.292
InChI Key: VRQGQGMQOGRJNN-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its bromine, hydroxyethoxy, methylphenyl, and methoxybenzamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes bromination, etherification, and amidation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(2-hydroxyethoxy)ethyl]acetamide
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • Benzamide, 2-bromo-

Uniqueness

Compared to similar compounds, 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4/c1-13-3-5-14(6-4-13)18(25-10-9-22)12-21-19(23)16-11-15(24-2)7-8-17(16)20/h3-8,11,18,22H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQGQGMQOGRJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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